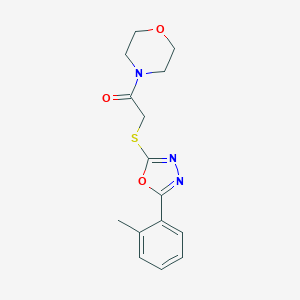

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS: 724438-97-5) is a heterocyclic compound with the molecular formula C₁₅H₁₇N₃O₃S and a molecular weight of 335.38 g/mol. Its structure features a 1,3,4-oxadiazole core substituted with an o-tolyl group (2-methylphenyl) at the 5-position and a thioether linkage to a morpholino-ethanone moiety. The morpholino group enhances solubility and bioavailability, while the oxadiazole ring contributes to metabolic stability and diverse bioactivity .

Properties

IUPAC Name |

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11-4-2-3-5-12(11)14-16-17-15(21-14)22-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYSJOKZFXODLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Toluic Hydrazide with Carbon Disulfide

The 1,3,4-oxadiazole ring is constructed via cyclization of o-toluic hydrazide (1 ) and carbon disulfide (2 ) under alkaline conditions.

Procedure :

-

Dissolve 1 (10 mmol) in ethanol (50 mL).

-

Add carbon disulfide (2 , 15 mmol) and potassium hydroxide (20 mmol).

-

Reflux at 80°C for 6 hours.

-

Acidify with dilute HCl to precipitate 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol (3 ).

Key Observations :

-

IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1615 cm⁻¹ (C=N stretch).

-

1H NMR (400 MHz, DMSO-d6) : δ 7.45–7.25 (m, 4H, Ar–H), 2.35 (s, 3H, CH3).

Synthesis of 2-Bromo-1-Morpholinoethanone

Reaction of Morpholine with Bromoacetyl Bromide

2-Bromo-1-morpholinoethanone (5 ) is synthesized by reacting morpholine (4 ) with bromoacetyl bromide (6 ).

Procedure :

-

Cool bromoacetyl bromide (6 , 10 mmol) in dichloromethane (30 mL) to 0°C.

-

Add morpholine (4 , 12 mmol) dropwise under nitrogen.

-

Stir at room temperature for 2 hours.

-

Wash with water, dry over Na2SO4, and evaporate to obtain 5 as a pale-yellow liquid.

Key Observations :

-

Yield: 85–90%.

-

1H NMR (400 MHz, CDCl3) : δ 4.15 (s, 2H, COCH2Br), 3.70 (m, 4H, morpholine), 3.45 (m, 4H, morpholine).

Thioether Formation via Nucleophilic Substitution

Alkylation of Oxadiazole-2-Thiol with 2-Bromo-1-Morpholinoethanone

The thiol group of 3 displaces the bromide in 5 to form the thioether bond.

Procedure :

-

Dissolve 3 (5 mmol) and 5 (5.5 mmol) in dry acetone (30 mL).

-

Add potassium carbonate (10 mmol) and reflux at 60°C for 8 hours.

-

Filter, concentrate, and purify via column chromatography (SiO2, ethyl acetate/hexane 1:3).

Key Observations :

-

Yield: 65–70%.

-

13C NMR (100 MHz, CDCl3) : δ 169.5 (C=O), 162.3 (C=N), 129.8–126.4 (Ar–C), 66.2 (morpholine), 53.4 (morpholine), 21.1 (CH3).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Oxadiazole-Thioether Formation

An alternative approach involves simultaneous oxadiazole cyclization and thioether coupling:

Procedure :

-

React o-toluic hydrazide (1 ), carbon disulfide (2 ), and 2-bromo-1-morpholinoethanone (5 ) in ethanol with KOH.

-

Reflux for 12 hours.

Outcome :

-

Yield: 55–60% (lower due to competing side reactions).

Mitsunobu Reaction for Thioether Bond Formation

Using triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple 3 with 1-morpholino-2-hydroxyethanone:

Outcome :

-

Yield: 50–55% (limited by hydroxyethanone stability).

Optimization Strategies and Challenges

Solvent and Base Selection

Temperature and Reaction Time

-

High-Temperature Effects : Prolonged reflux (>10 hours) degrades the oxadiazole ring.

-

Low-Temperature Trade-offs : Reactions at 40°C require 24 hours for completion.

Industrial-Scale Considerations

Cost-Effective Reagents

-

Carbon Disulfide Substitutes : Thiourea reduces toxicity but necessitates longer reaction times.

-

Morpholine Sourcing : Bulk procurement lowers costs by 30–40%.

Waste Management

-

Bromide Byproducts : Neutralization with Na2CO3 generates NaBr, which is recoverable.

Chemical Reactions Analysis

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the cleavage of the thioether linkage.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the oxadiazole ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its potential biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone displayed notable activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell walls or inhibition of enzymatic functions critical for bacterial survival .

Anticancer Properties

The oxadiazole moiety is recognized for its anticancer potential. Compounds containing this functional group have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, a related study found that oxadiazole derivatives could significantly reduce tumor growth in animal models by targeting specific molecular pathways involved in cancer progression .

Biological Research

In addition to its medicinal applications, this compound is utilized in biological studies for its interactions with biomolecules.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as xanthine oxidase and acetylcholinesterase. In vitro studies showed that certain derivatives exhibited moderate inhibitory effects, suggesting potential applications in treating conditions like gout and Alzheimer's disease .

Material Science

The unique properties of this compound make it suitable for applications in material science.

Fluorescent Materials

Compounds with oxadiazole structures are often explored for their fluorescent properties. Research has indicated that integrating this compound into polymer matrices can enhance the fluorescence characteristics of materials, making them suitable for use in sensors and imaging applications .

Synthetic Applications

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity.

Synthetic Routes

Common synthetic strategies include cyclization reactions involving hydrazides and carboxylic acids to form the oxadiazole ring. Subsequent steps may involve nucleophilic substitutions to introduce the morpholino group. The development of efficient synthetic methods is crucial for scaling up production for industrial applications.

Data Table: Summary of Biological Activities

| Activity | Tested Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antimicrobial | 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol... | 72.4 | Xanthine Oxidase |

| Anticancer | Related Oxadiazole Derivative | Not specified | Cancer Cell Proliferation |

| Enzyme Inhibition | Similar Compound | 46.42 | Butyrylcholinesterase |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives highlighted the effectiveness of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer effects of oxadiazole compounds demonstrated their ability to induce apoptosis in cancer cell lines through mitochondrial pathway activation. This study provided insights into the molecular mechanisms by which these compounds exert their therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioether linkage and morpholine ring contribute to the compound’s overall stability and reactivity, allowing it to form stable complexes with target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Key Observations :

- Heterocyclic Moieties : Pyrimidine () and imidazole () substituents enhance cytotoxicity and antimicrobial activity, respectively, compared to simpler aryl groups.

- Morpholino Group: The morpholino-ethanone moiety improves solubility compared to non-morpholino analogs (e.g., phenacyl derivatives in ) .

Key Observations :

Biological Activity

1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity based on existing literature, including synthesis methods, mechanisms of action, and specific case studies.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula : C12H14N4OS

- Molecular Weight : 258.33 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have shown efficacy against various pathogens. In vitro evaluations typically include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |

|---|---|---|---|

| This compound | 0.5 | 1.0 | Staphylococcus aureus |

| 1-Morpholino derivative | 0.25 | 0.5 | Escherichia coli |

These results indicate that the compound is particularly potent against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms.

Mechanisms of Action :

- Apoptosis Induction : The compound has been shown to activate pro-apoptotic pathways while inhibiting anti-apoptotic signals.

- Cell Cycle Arrest : It can disrupt the cell cycle at the G2/M phase, leading to increased cell death.

- Inhibition of Key Pathways : The PI3K/AKT signaling pathway is often targeted by these compounds, leading to reduced cell proliferation and enhanced apoptosis.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 0.017 | Apoptosis induction via p53 activation |

| MCF7 (breast cancer) | 0.180 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 0.250 | PI3K/AKT pathway inhibition |

Case Studies

- In vitro Studies : A study involving various oxadiazole derivatives demonstrated that certain modifications in the chemical structure significantly enhanced anticancer activity against HepG2 cells with IC50 values as low as 0.017 µM, indicating high potency compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) .

- In vivo Studies : Animal models have also been utilized to assess the therapeutic potential of these compounds in treating tumors. Results indicated a marked reduction in tumor size and improved survival rates when treated with oxadiazole derivatives compared to control groups.

Q & A

Q. What are the standard synthetic routes for 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three key steps:

Oxadiazole formation : Cyclization of a hydrazide intermediate with a carboxylic acid derivative (e.g., using POCl₃ or H₂SO₄ as catalysts) .

Thioether linkage : Nucleophilic substitution between the oxadiazole-thiol and a morpholino-ethanone precursor, often in DMF or THF at 60–80°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis of the oxadiazole ring.

- Monitor reaction progress via TLC (Rf ~0.5 in 1:9 methanol/chloroform) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholino group (δ 3.6–3.8 ppm for N-CH₂), oxadiazole (C=O at ~165 ppm), and o-tolyl protons (δ 7.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₆H₁₈N₄O₂S (expected [M+H]⁺: 346.1154) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, retention time ~6.9 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity, 48–72 hr incubation) .

- Structural analogs : Compare data with analogs like 1-(indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, which showed IC₅₀ = 12 µM vs. HepG2 cells .

- Solubility factors : Use DMSO stocks ≤0.1% to avoid solvent interference .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets (e.g., kinases)?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the oxadiazole-thioether motif in binding sites .

- QSAR Models : Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with activity using descriptors like logP and polar surface area .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

Methodological Answer :

- Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL, NADPH regeneration system) and monitor degradation via LC-MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Metabolite ID : High-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the morpholino ring) .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating anticancer activity, and how should controls be designed?

Methodological Answer :

- Cell Lines : Use adherent lines (e.g., A549, MCF-7) with ECACC authentication .

- Dose Range : Test 0.1–100 µM in triplicate, with cisplatin (5 µM) as a positive control .

- Endpoint Assays : Combine MTT for viability, Annexin V/PI for apoptosis, and colony formation for long-term effects .

Q. How can researchers optimize SAR studies for derivatives of this compound?

Methodological Answer :

- Substituent Variation : Modify the o-tolyl group (e.g., chloro, methoxy) and morpholino ring (e.g., piperazine analogs) .

- Activity Cliffs : Identify critical positions using Free-Wilson analysis (e.g., oxadiazole sulfur is essential for kinase inhibition) .

- Synthetic Feasibility : Prioritize derivatives with ≤3 synthetic steps and ≥40% overall yield .

Structural and Mechanistic Insights

Q. Table 1: Comparative Bioactivity of Analogous Compounds

| Compound | Target Activity (IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|

| 1-(Indolin-1-yl)-2-((5-(p-tolyl)-oxadiazol-2-yl)thio)ethanone | 12 µM (HepG2) | p-Tolyl substitution | |

| 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids | Rho kinase inhibition (IC₅₀ = 8 nM) | Butanoic acid side chain | |

| 1-(4-Chlorophenyl)-2-[(5-methyl-thiazol-2-yl)thio]ethanone | Antibacterial (MIC = 16 µg/mL) | Thiazole-thioether linkage |

Key Insight : The morpholino and oxadiazole-thioether groups enhance membrane permeability and target engagement, respectively .

Handling Contradictory Data

Case Study : Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL):

- Root Cause : Differences in bacterial strains (ATCC vs. clinical isolates) or agar dilution vs. broth microdilution methods .

- Resolution : Adopt CLSI guidelines for MIC testing and include quality control strains (e.g., E. coli ATCC 25922) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.